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Compound of Interest

Compound Name: Litseglutine B

Cat. No.: B8261539 Get Quote

An In-depth Technical Guide on the Pharmacokinetic Profile of Osimertinib

Introduction
Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has transformed the treatment of non-

small cell lung cancer (NSCLC) by being highly selective for both EGFR-TKI sensitizing

mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while

having limited activity against wild-type EGFR.[1][2] This guide provides a comprehensive

overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of osimertinib,

designed for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile
Osimertinib demonstrates predictable pharmacokinetic characteristics, which are crucial for its

clinical efficacy and safety profile. Its absorption, distribution, metabolism, and excretion have

been extensively studied.[3]

Absorption
Following oral administration, osimertinib is slowly absorbed, with the median time to reach

maximum plasma concentration (Tmax) being approximately 6 to 7 hours.[4] The absolute oral

bioavailability of osimertinib is 69.8%. The presence of a high-fat meal does not have a

clinically significant impact on its absorption.
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Osimertinib has a large volume of distribution at a steady state (Vss), estimated to be 918 L,

indicating extensive distribution into tissues. It is highly bound to plasma proteins, with a

binding percentage of 95%. Notably, osimertinib can effectively cross the blood-brain barrier,

which is crucial for treating central nervous system (CNS) metastases in NSCLC patients.

Metabolism
Osimertinib is primarily metabolized in the liver through oxidation and dealkylation,

predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Two

pharmacologically active metabolites, AZ5104 and AZ7550, have been identified in plasma.

These metabolites circulate at approximately 10% of the concentration of the parent

compound. In vitro studies have shown that AZ5104 is more potent against both mutant and

wild-type EGFR, while AZ7550 has a potency and selectivity profile similar to osimertinib.

Excretion
Osimertinib is eliminated from the body primarily through feces, which accounts for 68% of the

administered dose, with a smaller portion (14%) excreted in the urine. Only about 2% of the

drug is excreted unchanged. The population-estimated mean elimination half-life is

approximately 48 hours, and the oral clearance is 14.3 L/hr.

Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of
Osimertinib
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Parameter Value Reference(s)

Absorption

Time to Cmax (Tmax) 6 - 7 hours

Absolute Bioavailability 69.8%

Distribution

Volume of Distribution (Vss) 918 L

Plasma Protein Binding 95%

Metabolism

Primary Metabolizing Enzymes CYP3A4/5

Active Metabolites AZ5104, AZ7550

Excretion

Elimination Half-life (t½) 48 hours

Oral Clearance (CL/F) 14.3 L/h

Route of Elimination Feces (68%), Urine (14%)

Experimental Protocols
Protocol 1: Determination of Osimertinib Concentration
in Biological Matrices by UPLC-MS/MS
This protocol outlines a general method for the quantification of osimertinib in plasma and

tissue samples, based on commonly used ultra-performance liquid chromatography-tandem

mass spectrometry (UPLC-MS/MS) techniques.

1. Sample Preparation:

Plasma: To 50 µL of plasma, add an internal standard (e.g., glimepiride) and 350 µL of

acetonitrile to precipitate proteins. Vortex the mixture and centrifuge at high speed (e.g.,

12,000 rpm) for 5-10 minutes. Collect the supernatant for analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Homogenates (Lung, Brain): Homogenize tissue samples in a suitable buffer. Perform

protein precipitation as described for plasma.

2. UPLC-MS/MS Analysis:

Chromatographic Separation: Use a suitable C18 column. The mobile phase can consist of a

gradient of an aqueous solution (e.g., with 0.1% formic acid) and an organic solvent (e.g.,

acetonitrile).

Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization

(ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for

osimertinib and the internal standard.

3. Quantification:

Construct a calibration curve using standards of known osimertinib concentrations in the

same biological matrix.

Determine the concentration of osimertinib in the samples by interpolating their peak area

ratios (analyte/internal standard) against the calibration curve.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat
Model
This protocol describes a typical design for a preclinical pharmacokinetic study of osimertinib in

rats.

1. Animal Dosing and Sampling:

Use adult Sprague-Dawley rats.

Administer osimertinib orally via gavage at a specified dose (e.g., 8.0 mg/kg).

Collect blood samples (approximately 0.2-0.4 mL) from the orbital sinus or other appropriate

site at multiple time points post-dosing (e.g., 0.5, 2, 4, 8, 12, and 24 hours).

Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
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2. Plasma Preparation:

Immediately after collection, centrifuge the blood samples to separate the plasma.

Store the plasma samples at -80°C until analysis.

3. Bioanalysis:

Analyze the plasma samples for osimertinib concentration using the validated UPLC-MS/MS

method described in Protocol 1.

4. Pharmacokinetic Analysis:

Use non-compartmental or compartmental analysis software to calculate key

pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance from the plasma

concentration-time data.

Mandatory Visualization
Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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